molecular formula C59H84N16O15 B8261186 H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2

H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2

Cat. No.: B8261186
M. Wt: 1257.4 g/mol
InChI Key: RFZUUYLDHNDZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 is a synthetic peptide composed of a sequence of amino acids in their D- and L-forms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents such as carbodiimides or uronium salts.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may utilize high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids, such as methionine or cysteine, altering the peptide’s properties.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction will yield free thiol groups.

Scientific Research Applications

H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2 depends on its specific application. In biological systems, it may interact with receptors or enzymes, influencing cellular pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-OH
  • H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-OMe

Uniqueness

H-DL-Pyr-DL-Asp-DL-Val-DL-Asp-DL-His-DL-Val-DL-Phe-DL-Leu-DL-Arg-DL-Phe-NH2: is unique due to its specific sequence and the presence of both D- and L-amino acids. This configuration can result in distinct structural and functional properties compared to peptides composed solely of L-amino acids. The inclusion of D-amino acids can enhance stability and resistance to enzymatic degradation, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

4-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O15/c1-30(2)22-39(52(84)67-36(18-13-21-64-59(61)62)50(82)68-38(49(60)81)23-33-14-9-7-10-15-33)69-53(85)40(24-34-16-11-8-12-17-34)72-57(89)47(31(3)4)74-55(87)41(25-35-28-63-29-65-35)70-54(86)42(26-45(77)78)73-58(90)48(32(5)6)75-56(88)43(27-46(79)80)71-51(83)37-19-20-44(76)66-37/h7-12,14-17,28-32,36-43,47-48H,13,18-27H2,1-6H3,(H2,60,81)(H,63,65)(H,66,76)(H,67,84)(H,68,82)(H,69,85)(H,70,86)(H,71,83)(H,72,89)(H,73,90)(H,74,87)(H,75,88)(H,77,78)(H,79,80)(H4,61,62,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZUUYLDHNDZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N16O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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